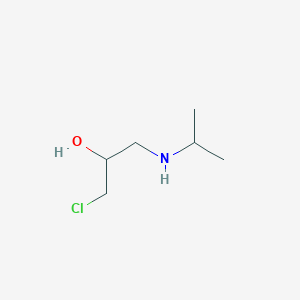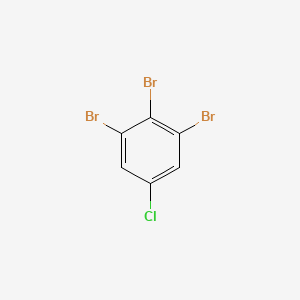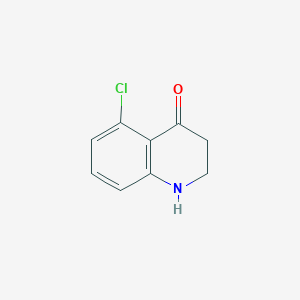![molecular formula C26H24N2 B1601067 N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 78888-06-9](/img/structure/B1601067.png)
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Vue d'ensemble
Description
“N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is a chemical compound. It is related to the tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Molecular Structure Analysis
The molecular structure of “N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is complex. It contains a total of 79 bonds, including 46 non-H bonds, 37 multiple bonds, 7 rotatable bonds, 1 double bond, and 36 aromatic bonds .Applications De Recherche Scientifique
OLED Materials
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine and its derivatives show promise as hole-transporting materials in organic light-emitting diodes (OLEDs). They demonstrate high thermal stability and reversible oxidation processes, which are advantageous for OLED applications. A specific derivative, TPD-Ph, exhibited high current efficiency and operational stability in OLED structures (Li et al., 2013).
Antibacterial Activity
A study on N4,N4'-dibutyl-3,3'-dinitro-[1,1'-biphenyl]-4,4'-diamine revealed its antibacterial properties against clinical bacteria, including Klebsiella spp. and Staphylococcus aureus. This compound showed bacteriostatic action and was identified as a potential agent for managing infectious diseases (Muddukrishnaiah et al., 2020).
Liquid Crystalline Properties
N4,N4'-bis((1H-benzo[d]imidazol-2-yl)methyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine and its metal complexes were studied for their liquid crystalline properties. These materials exhibited mesomorphic properties with enantiotropic smectic phases, highlighting their potential in liquid crystal applications (Al-Noor et al., 2017).
Photoluminescent Materials
Novel blue luminescent hole transporting materials based on N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine core were synthesized, displaying suitable energy levels for hole injection and excellent thermal stability. These materials are potential candidates for use in blue organic light-emitting diodes (Gao et al., 2013).
Electrochemical Properties
The impact of conformation and substitution on the electrochemical properties of N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine derivatives was analyzed. These properties are crucial for their transport characteristics in materials used in electronic applications (Malagoli et al., 2002).
Hole Transporting Molecular Materials
A study synthesized cyanophenyl-functionalized N4,N4'-tetraphenylbenzidine derivatives for use as hole-transporting molecular materials. These compounds exhibited good thermal stability and luminescence properties, important for applications in optoelectronic devices (Gorgun, 2017).
Charge Mobility in Amorphous Materials
The charge (hole) mobility in amorphous organic materials, including derivatives of N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine, was predicted using hopping theory. This research provides insights into developing materials with improved charge mobility for electronic applications (Lee et al., 2011).
Propriétés
IUPAC Name |
3-methyl-N-[4-[4-(3-methylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKCIMOQGCARHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550622 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
78888-06-9 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



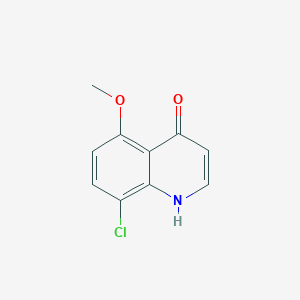
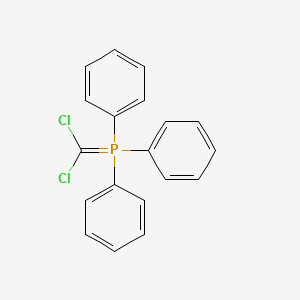
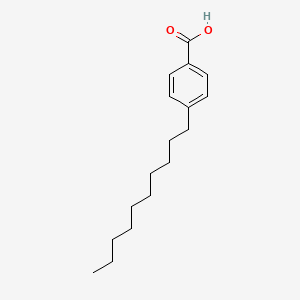
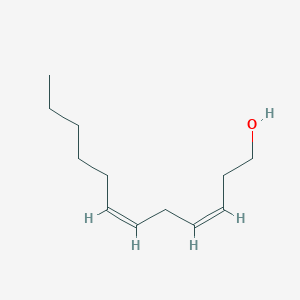
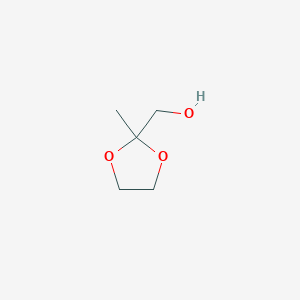

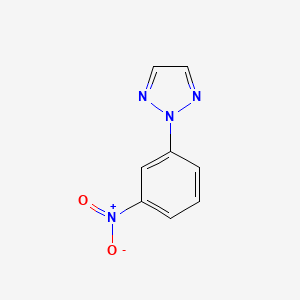
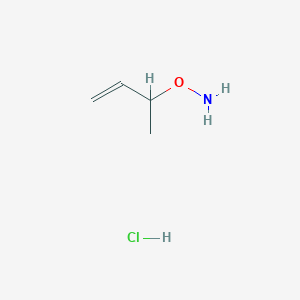
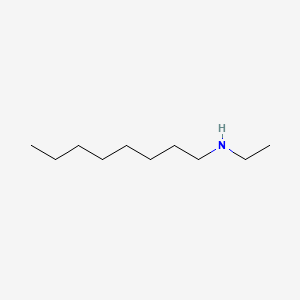
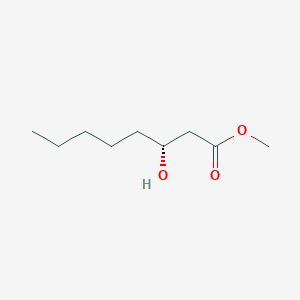
![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
